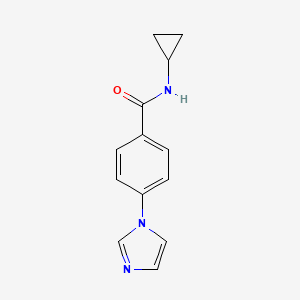
4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. NPPB is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide involves the inhibition of chloride channels. 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide binds to the extracellular domain of chloride channels and blocks the movement of chloride ions across the cell membrane. This results in a decrease in chloride ion conductance and a subsequent decrease in membrane potential. The inhibition of chloride channels by 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide has been shown to have a variety of physiological effects.
Biochemical and Physiological Effects:
4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the swelling of cells, reduce the secretion of fluid from cells, and decrease the excitability of neurons. 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is a chloride channel that is mutated in patients with cystic fibrosis. Inhibition of CFTR by 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide has been shown to reduce the secretion of fluid from airway epithelial cells and may have therapeutic potential for the treatment of cystic fibrosis.
实验室实验的优点和局限性
4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide has several advantages for lab experiments. It is a potent inhibitor of chloride channels and has been shown to have a variety of physiological effects. It is also relatively easy to synthesize and purify. However, 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide has several limitations for lab experiments. It is not selective for chloride channels and may inhibit other ion channels. It is also not very soluble in water and may require the use of organic solvents for experiments.
未来方向
There are several future directions for the study of 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide. One area of research is the development of more selective inhibitors of chloride channels. Another area of research is the study of the physiological effects of 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide in vivo. 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide has been shown to have therapeutic potential for the treatment of cystic fibrosis, and further research is needed to determine its efficacy in animal models. Additionally, the development of new methods for the delivery of 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide to cells and tissues may have important implications for the treatment of diseases that involve chloride channels.
合成方法
The synthesis method of 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide involves the reaction of 4-nitroaniline with 3-isopropylphenylacetic acid to form 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain pure 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide.
科学研究应用
4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide has been widely used in scientific research as a tool to study chloride channels. Chloride channels are important membrane proteins that play a crucial role in a variety of physiological processes such as neuronal excitability, muscle contraction, and fluid secretion. 4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide has been shown to inhibit chloride channels in a dose-dependent manner and has been used to study the role of chloride channels in various physiological processes.
属性
IUPAC Name |
4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(2)15-5-3-6-17(13-15)21-19(23)7-4-12-20-16-8-10-18(11-9-16)22(24)25/h3,5-6,8-11,13-14,20H,4,7,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFDMFIJTGZJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-nitroanilino)-N-(3-propan-2-ylphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-N-[2-(3-methylphenoxy)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7538112.png)
![N-[2-[(5-cyanopyridin-2-yl)amino]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B7538118.png)


![1-Methyl-3-[2-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7538156.png)
![1-[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7538157.png)
![N-[(2-chlorophenyl)methyl]-2-oxochromene-6-sulfonamide](/img/structure/B7538165.png)
![2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7538169.png)

![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)
